molecular formula C10H15ClSi B1587493 Benzyl(chloromethyl)dimethylsilane CAS No. 5356-99-0

Benzyl(chloromethyl)dimethylsilane

Cat. No. B1587493
CAS RN: 5356-99-0
M. Wt: 198.76 g/mol
InChI Key: MEMDIECPWPQFCX-UHFFFAOYSA-N
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Description

Benzyl(chloromethyl)dimethylsilane, also known as BCMDMS, is a chemical compound that belongs to the organosilicon family. This compound is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs. BCMDMS is a colorless liquid that has a molecular weight of 198.74 g/mol and a boiling point of 195-197°C.

Scientific Research Applications

Membrane Preparation and Characterization

  • Application: Used in the preparation of anion exchange series membranes from poly(2,6-dimethyl-1,4-phenylene oxide) (PPO).
  • Significance: Enhances ion exchange capacity and water content, useful in industrial processes like diffusional dialysis, electrodialysis, and water splitting processes (X. Tong-wen & Yang Weihua, 2001).

Ionophore in Lead-selective Electrodes

  • Application: Used in poly(vinyl chloride)-based membrane electrodes for lead ion detection.
  • Significance: Exhibits good properties with a Nernstian slope and a linear range suitable for Pb(NO3)2 detection (A. Abbaspour & F. Tavakol, 1999).

Amination of Chloromethylated Polystyrene

  • Application: In the reaction of chloromethylated polystyrene with secondary amines.
  • Significance: Helps in understanding reaction kinetics and influences of solvents on these reactions (S. Dra̧gan, I. Petrartu, & M. Dima, 1980).

Synthesis of Schiff Bases

  • Application: Used in the synthesis of Schiff bases with potential UV light absorption and fluorescence properties.
  • Significance: These bases are useful in photophysical studies and exhibit potential antimicrobial activity (M. Zaltariov et al., 2015).

DNA Damage and Repair Studies

  • Application: Studied in relation to DNA damage and its repair mechanism in human cells.
  • Significance: Provides insights into DNA repair mechanisms and the effects of certain compounds on DNA (R. Mirzayans & R. Waters, 1985).

Hypocholesterolemic Activity Studies

  • Application: Used in the synthesis of tricyclic benzimidazole sulfides with hypocholesterolemic properties.
  • Significance: Demonstrates potential in developing new hypocholesterolemic agents (E. Abele et al., 2007).

Selective Chlorination Methods

  • Application: Used in chlorination methods under neutral conditions.
  • Significance: Demonstrates high selectivity and compatibility with substrates bearing acid-labile functional groups (Li-li Sun et al., 2008).

properties

IUPAC Name

benzyl-(chloromethyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClSi/c1-12(2,9-11)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMDIECPWPQFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC1=CC=CC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398741
Record name Benzyl(chloromethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl(chloromethyl)dimethylsilane

CAS RN

5356-99-0
Record name Benzyl(chloromethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl(chloromethyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 2 L 3-necked flask equipped with a nitrogen inlet, a 500 ml dropping funnel and a thermometer, was placed 500 ml of tetrahydrofuran. Chloro(chloromethyl)-dimethylsilane (100 ml, 0.744 mol) was added by syringe and the colorless solution cooled to 0° C. in an ice/acetone bath. Then benzylmagnesium chloride (2.0 M solution, 400 ml, 0.8 mol) was transferred to the dropping funnel by syringe and added dropwise over 2 hours. A slightly exothermic reaction was observed and the temperature was maintained below 10° C. After addition of the benzylmagnesium chloride was complete, the ice bath was allowed to warm up to room temperature without heating, and the reaction mixture was stirred overnight. Thereafter hexane (300 ml) was added and the reaction mixture was worked up by dropwise addition of saturated aqueous ammonium chloride (300 ml) and transferred to a 2 L separatory funnel with additional hexane (300 ml). After partitioning, the organic layer was washed with saturated aqueous ammonium chloride (200 ml) and saturated aqueous sodium chloride (200 ml). The combined aqueous layers were backwashed with hexane (2×500 ml). The combined organic layers were dried over magnesium sulfate, evaporated on a rotary evaporator, and finally evaporated with an oil pump to give a colorless oil 162.0 g (109.5% yield). A quantitative yield was assumed with a purity of the crude product as 91.3%.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
reactant
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight
Name
Yield
109.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl(chloromethyl)dimethylsilane

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